![molecular formula C8H8F2N2O2 B3257745 Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester CAS No. 294181-98-9](/img/structure/B3257745.png)
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester
Overview
Description
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a derivative of pyrimidine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the replication of viruses.
Biochemical and Physiological Effects
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. It also inhibits the replication of certain viruses. In vivo studies have shown that this compound has anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester in lab experiments is its high yield of synthesis. This compound is also relatively stable, which makes it easy to handle in lab experiments. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester. One potential direction is the investigation of its potential use in the treatment of viral infections. Another potential direction is the investigation of its potential use in the treatment of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in various fields.
Conclusion
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as an antitumor, antiviral, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields.
Scientific Research Applications
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester has been extensively studied for its potential use in various fields. In medicinal chemistry, this compound has been investigated for its antitumor and antiviral activities. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyrimidin-2-ylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-11-4-3-5-12-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQVDKUVZPVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283900 | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester | |
CAS RN |
294181-98-9 | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294181-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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